2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide
Description
This compound integrates a quinazolinone core (4-oxo-3,4-dihydroquinazolin-3-yl) linked via an acetamide bridge to a triazolopyridazine scaffold (3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl) with an ether-bound ethyl chain. Quinazolinones are known for their anti-inflammatory, antimicrobial, and kinase-inhibitory properties, while triazolopyridazines are associated with CNS activity and enzyme modulation . Its design likely aims to synergize the pharmacological profiles of both heterocyclic systems.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O3/c31-20(14-29-15-25-18-9-5-4-8-17(18)23(29)32)24-12-13-33-21-11-10-19-26-27-22(30(19)28-21)16-6-2-1-3-7-16/h1-11,15H,12-14H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNDPODIHRSUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide typically involves multiple steps
Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is efficient, transition-metal-free, and has good functional group tolerance.
Introduction of Triazolopyridazine Moiety: The triazolopyridazine moiety can be introduced through a cyclization reaction involving appropriate precursors.
Formation of Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on modifications to the quinazolinone, triazolopyridazine, or linker regions. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings from Analogous Systems
Linker Modifications: Ether vs. sulfanyl linkers (e.g., in and ) significantly alter electronic properties and metabolic stability. Sulfanyl groups may enhance lipophilicity but reduce metabolic oxidation resistance compared to ether linkages . Ethylamino-acetamide linkers (as in ) improve anti-inflammatory activity, suggesting that nitrogen-based linkers could enhance target engagement in inflammatory pathways .
Substituent Effects: Phenyl groups on triazolopyridazine (target compound) vs. Ethoxy groups may enhance solubility but reduce membrane permeability .
Quinazolinone-Triazolopyridazine Hybrids: The combination of quinazolinone and triazolopyridazine (target compound) is unique in the evidence provided. Similar hybrids, such as triazolo-pyrazine derivatives (), exhibit synthetic versatility but lack reported bioactivity data .
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by diverse research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core fused with a triazolo-pyridazine moiety. Its chemical formula is , and it exhibits properties typical of quinazoline derivatives, which are known for their diverse pharmacological profiles.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Preliminary results suggest dose-dependent apoptotic activity, indicating its potential as an anticancer agent.
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| A549 | 5 | 2.61 | 21.20 |
| A549 | 10 | 33.26 | 65.08 |
Anti-inflammatory Activity
Quinazoline derivatives have been noted for their anti-inflammatory effects, primarily through inhibition of cyclooxygenase (COX) enzymes. The compound's structural similarities to known COX inhibitors suggest it may exhibit similar properties. In vitro assays have demonstrated that related compounds can significantly inhibit COX-2 activity, which is crucial in mediating inflammatory responses.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Quinazoline derivatives are often associated with antibacterial and antifungal activities. Studies involving related structures indicate that they can effectively inhibit the growth of various pathogens, making them candidates for further exploration in antimicrobial therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. Molecular docking studies have suggested that the quinazoline ring system can effectively bind to active sites on target proteins, modulating their activity.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their biological activities, including the compound of interest. Results indicated promising anticancer effects alongside moderate COX inhibition.
- Cell Viability Assays : In vitro assays conducted on various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, supporting its potential use as an anticancer agent.
- Comparative Studies : Comparative studies with established drugs showed that while the compound exhibited lower potency than some leading anticancer agents, its unique mechanism may provide benefits in specific therapeutic contexts.
Q & A
Q. What are the critical steps and reagents for synthesizing 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide?
- Methodological Answer : Synthesis typically involves:
- Cyclization : Formation of the triazolopyridazine core using hydrazine derivatives and aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions .
- Coupling Reactions : Amide bond formation via activation with reagents like EDCI/HOBt in DMF .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during intermediate steps .
Key reagents include sodium hydride for deprotonation, DMF as a solvent, and chromatography (HPLC or TLC) for purification .
Q. How can researchers assess the purity and stability of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm structural integrity via / NMR, focusing on amide proton shifts (~8.5–9.0 ppm) and quinazolinone carbonyl signals (~170 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to detect impurities .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against targets like p38 MAPK using fluorescence-based kinase assays .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- Binding Affinity Studies : Use SPR (Surface Plasmon Resonance) to quantify interactions with recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance target binding .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole ring, acetamide linker) using 3D-QSAR models .
- Example SAR Table :
| Analog Structure | IC (nM) | Key Modification |
|---|---|---|
| 4-Fluorophenyl substitution | 12.5 | Increased hydrophobicity |
| Methoxy group at C-4 quinazolinone | 45.8 | Reduced metabolic stability |
Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular efficacy?
- Methodological Answer :
- Permeability Assessment : Use Caco-2 monolayers to evaluate cellular uptake; low permeability may explain discrepancies .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in hepatocyte incubations .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. How can X-ray crystallography elucidate binding interactions with biological targets?
- Methodological Answer :
- Co-crystallization : Soak the compound with purified p38 MAPK protein in crystallization buffers (e.g., PEG 3350, pH 8.5) .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) to resolve electron density maps at 2.0 Å resolution.
- Key Findings : Hydrogen bonds between the quinazolinone carbonyl and Lys53 residue stabilize binding .
Q. What in silico approaches predict metabolic stability?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates clearance rates and plasma protein binding .
- Experimental Validation : Compare predicted half-life (t) with in vitro microsomal stability assays .
Q. How to address low solubility in preclinical in vivo models?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in dichloromethane .
- Pharmacokinetic Testing : Monitor plasma concentrations after IV/PO administration in rodents .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Stability Testing
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% |
| Degradation Products | Forced degradation (40°C/75% RH) | ≤0.5% per ICH guidelines |
| Solubility | Shake-flask (pH 7.4) | >50 µg/mL |
Q. Table 2. Comparative SAR of Structural Analogs
| Compound ID | Target IC (nM) | Structural Feature Modified |
|---|---|---|
| Analog A (4-Cl) | 18.9 | Chlorine at C-4 phenyl |
| Analog B (3-OCH) | 32.7 | Methoxy at triazole ring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
